![molecular formula C13H11Cl2NO B019992 (2,6-Dichloro-4-methoxyphenyl)phenylamine CAS No. 136099-56-4](/img/structure/B19992.png)
(2,6-Dichloro-4-methoxyphenyl)phenylamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-4-methoxyphenyl)phenylamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar coupling reactions. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloro-4-methoxyphenyl)phenylamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
(2,6-Dichloro-4-methoxyphenyl)phenylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,6-Dichloro-4-methoxyphenyl)phenylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and altering their function. This interaction can affect various cellular processes and pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-methoxyphenyl)phenylamine
- 2,4-Dichloro-6-methylpyridine
- 2-Methoxyphenyl isocyanate
Uniqueness
(2,6-Dichloro-4-methoxyphenyl)phenylamine is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable tool in various fields of research and industry .
Biological Activity
(2,6-Dichloro-4-methoxyphenyl)phenylamine, also known as DCMPA , is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with DCMPA.
Chemical Structure and Properties
DCMPA has the chemical formula and features a dichlorinated aromatic ring with a methoxy group. The presence of these functional groups is believed to influence its biological activity significantly.
Research indicates that DCMPA may interact with various biological targets, primarily through inhibition of specific kinases and modulation of signaling pathways.
Kinase Inhibition
One key mechanism involves the inhibition of MNK1/2 (MAP kinase-interacting kinases) . In vitro studies have shown that compounds similar to DCMPA can inhibit MNK1 and MNK2 activity, which are crucial for cell proliferation and survival in cancer cells. For example, a related compound demonstrated an IC50 value of 0.69 μM for MNK1, indicating potent inhibitory activity .
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of DCMPA and its derivatives:
- Anticancer Activity : In cellular assays, compounds resembling DCMPA were tested against various cancer cell lines. Results indicated that these compounds could reduce cell viability by inducing apoptosis through the inhibition of eIF4E phosphorylation, a downstream target of MNK kinases .
- Structure-Activity Relationship (SAR) : SAR analyses have identified critical structural features necessary for biological activity. The presence of dichlorinated and methoxy groups was found to enhance potency against MNK1/2, while modifications to the aromatic system often resulted in loss of activity .
Case Studies
- Cell Line Studies : In one study, MDA-MB-231 breast cancer cells treated with DCMPA derivatives showed a significant decrease in eIF4E phosphorylation levels, correlating with reduced cell proliferation rates. This suggests that DCMPA may serve as a lead compound for developing new anticancer agents .
- Toxicity Assessment : Toxicological evaluations revealed that while certain derivatives exhibited promising anticancer properties, they also presented potential safety concerns at higher concentrations. Thus, further optimization is necessary to balance efficacy and safety profiles .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2,6-dichloro-4-methoxy-N-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c1-17-10-7-11(14)13(12(15)8-10)16-9-5-3-2-4-6-9/h2-8,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQDRMOMEHWBMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)NC2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594991 | |
Record name | 2,6-Dichloro-4-methoxy-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136099-56-4 | |
Record name | 2,6-Dichloro-4-methoxy-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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